molecular formula C15H12N2S B2470988 5-(4-phenylsulfanylphenyl)-1H-pyrazole CAS No. 321998-11-2

5-(4-phenylsulfanylphenyl)-1H-pyrazole

Cat. No.: B2470988
CAS No.: 321998-11-2
M. Wt: 252.34
InChI Key: NCVWHNZGWKXUAE-UHFFFAOYSA-N
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Description

5-(4-Phenylsulfanylphenyl)-1H-pyrazole is a chemical compound for research and development purposes. It is part of the diarylpyrazole chemical class, which is of significant interest in medicinal and organic chemistry for constructing novel molecular architectures. Researchers value these structures as key intermediates or building blocks in synthesizing more complex molecules. The presence of both a phenylsulfanyl (thioether) group and a pyrazole ring in a single molecule provides distinct electronic and steric properties. This makes it a potential candidate for developing new ligands or studying structure-activity relationships. This product is intended for research use by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please handle it according to your institution's laboratory safety protocols.

Properties

IUPAC Name

5-(4-phenylsulfanylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-16-17-15/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVWHNZGWKXUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-(4-phenylsulfanylphenyl)-1H-pyrazole

A retrosynthetic analysis of this compound reveals several strategic disconnections to identify potential starting materials and synthetic routes. The primary disconnection breaks the pyrazole (B372694) ring, suggesting a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. This leads to two key fragments: a hydrazine source and a β-dicarbonyl precursor bearing the 4-phenylsulfanylphenyl moiety.

Another key disconnection can be made at the carbon-sulfur bond of the phenylsulfanylphenyl group. This suggests a late-stage introduction of the phenylsulfanyl group onto a pre-formed pyrazole ring containing a suitable leaving group or a functional group amenable to C-S bond formation.

Finally, a disconnection of the C-C bond between the pyrazole ring and the phenylsulfanylphenyl group points towards cross-coupling strategies, where a halogenated or organometallic pyrazole derivative is coupled with a phenylsulfanylphenyl partner.

Synthesis of Key Precursors and Building Blocks

The synthesis of this compound relies on the availability of crucial precursors. A primary building block is the chalcone (B49325), an α,β-unsaturated ketone, which can be synthesized through a Claisen-Schmidt condensation. nih.govijirt.orgscispace.com This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde. For the target molecule, this would involve the reaction of 4-(phenylsulfanyl)acetophenone with a suitable aldehyde.

Alternatively, 1,3-diketones are valuable precursors for pyrazole synthesis. The synthesis of 1-(4-(phenylsulfanyl)phenyl)butane-1,3-dione can be achieved through the Claisen condensation of 4-(phenylsulfanyl)acetophenone with ethyl acetate.

For metal-catalyzed coupling approaches, halogenated precursors are essential. 4-Bromothiophenol can be reacted with benzene (B151609) under Ullmann condensation conditions to yield 4-bromophenyl phenyl sulfide (B99878). This can then be used in subsequent coupling reactions.

Diverse Synthetic Routes for Pyrazole Ring Formation

The construction of the pyrazole ring is a pivotal step in the synthesis of the target molecule. Several methods have been developed, each offering distinct advantages.

Cyclocondensation Reactions

One of the most common and versatile methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govijirt.orgresearchgate.net The reaction of a chalcone, such as 3-phenyl-1-(4-(phenylsulfanyl)phenyl)prop-2-en-1-one, with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid, leads to the formation of the corresponding pyrazoline, which can then be oxidized to the pyrazole. scispace.commdpi.com The choice of reaction conditions, including the solvent and catalyst, can influence the reaction rate and yield. scispace.com

ReactantsReagentsConditionsProduct
ChalconeHydrazine HydrateGlacial Acetic Acid, RefluxPyrazoline
Pyrazoline-Oxidative AromatizationPyrazole

This table outlines the general two-step process of pyrazole formation from a chalcone via a pyrazoline intermediate.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl-substituted pyrazoles. semanticscholar.orgresearchgate.netacademie-sciences.fr These methods offer a direct way to introduce the aryl group onto the pyrazole ring. For instance, a pre-formed pyrazole ring bearing a halogen or a triflate group at the 5-position can be coupled with a (4-phenylsulfanylphenyl)boronic acid or a related organometallic reagent in a Suzuki-type coupling. semanticscholar.org Conversely, a 5-halopyrazole can undergo a Buchwald-Hartwig amination-type reaction with thiophenol to introduce the phenylsulfanyl moiety.

Recent advancements have also demonstrated the direct C-H arylation of pyrazoles, providing a more atom-economical approach. academie-sciences.fracs.org

Coupling PartnersCatalystBaseSolventProduct
5-Halopyrazole and (4-phenylsulfanylphenyl)boronic acidPd(OAc)2/Phosphine ligandKOAcDMAThis compound
1-Methylpyrazole-4-carboxylate and 1-bromo-4-phenylsulfanylbenzenePdCl(C3H5)(dppb)KOAcDMAEthyl 1-methyl-5-(4-phenylsulfanylphenyl)pyrazole-4-carboxylate

This interactive table showcases examples of palladium-catalyzed reactions for the synthesis of 5-arylpyrazoles, highlighting the versatility of this methodology.

Alternative Synthetic Strategies

Other synthetic strategies for pyrazole formation include the reaction of α,β-alkynic ketones with hydrazines. Additionally, multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer an efficient route to highly substituted pyrazoles. mdpi.com

Functional Group Interconversions on the Phenylsulfanylphenyl Moiety

Once the core this compound structure is assembled, further modifications can be made to the phenylsulfanylphenyl moiety to generate a library of derivatives. Functional group interconversion is a key strategy in organic synthesis to alter the properties of a molecule. solubilityofthings.com

The sulfide linkage in the phenylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These transformations can significantly alter the electronic properties and biological activity of the molecule.

Electrophilic aromatic substitution reactions can be performed on the phenyl rings, although the directing effects of the sulfide and pyrazole groups must be considered. For example, nitration or halogenation can introduce new functional groups that can be further manipulated.

Starting MaterialReagentProduct
This compoundH2O25-(4-phenylsulfinylphenyl)-1H-pyrazole
This compoundm-CPBA (2 equiv.)5-(4-phenylsulfonylphenyl)-1H-pyrazole

This table illustrates the oxidation of the sulfide in this compound to the corresponding sulfoxide and sulfone.

Stereoselective Synthesis Approaches

While this compound itself is not chiral, the introduction of stereocenters into its analogues can significantly modulate biological activity. The development of stereoselective methods for synthesizing chiral pyrazole derivatives is, therefore, a highly active area of research. These approaches typically focus on creating chiral centers on the pyrazole ring or its substituents.

Asymmetric synthesis of chiral pyrazoles often employs organocatalytic or metal-catalyzed reactions. rsc.orgrwth-aachen.de A common strategy involves the use of prochiral pyrazolin-5-one derivatives, which can undergo nucleophilic addition to various acceptors, creating a tetrasubstituted stereocenter at the C-4 position. rwth-aachen.dethieme-connect.com For instance, N-heterocyclic carbene (NHC) catalysis has been successfully used in the enantio- and diastereoselective cycloaddition reactions to construct complex spirocyclic pyrano[2,3-c]pyrazoles. acs.org

Another approach involves using chiral auxiliaries. For example, tert-butanesulfinamide has been employed as a chiral auxiliary for the asymmetric synthesis of pyrazole derivatives, achieving high diastereoselectivity. rsc.org This method involves the condensation of a chiral sulfinamide with a ketone to form a sulfinylimine, which then directs the stereochemical outcome of subsequent reactions.

While direct stereoselective synthesis of chiral analogues of this compound has not been extensively reported, these established methodologies for other pyrazole systems provide a clear roadmap. A potential strategy could involve the asymmetric synthesis of a chiral precursor, such as a chiral β-diketone or chalcone bearing the 4-phenylsulfanylphenyl moiety, followed by cyclization with hydrazine.

Table 1: Overview of Stereoselective Strategies for Pyrazole Derivatives

StrategyCatalyst/AuxiliaryKey Reaction TypeTypical StereoselectivityReference
OrganocatalysisChiral Amines, N-Heterocyclic Carbenes (NHCs)Michael Addition, CycloadditionGood to Excellent (up to 99% ee) rwth-aachen.deacs.org
Metal CatalysisTransition Metal Complexes (e.g., Cu, Pd) with Chiral LigandsConjugate Addition, AlkynylationHigh to Excellent Enantiomeric Excess thieme-connect.com
Chiral Auxiliariestert-ButanesulfinamideDiastereoselective AdditionHigh Diastereoselectivity rsc.org

Optimization of Reaction Conditions and Process Development

The efficient synthesis of this compound on a larger scale requires careful optimization of reaction conditions and robust process development. Key parameters for optimization include solvent, catalyst, temperature, and reaction time to maximize yield and purity while minimizing costs and environmental impact.

The classical Knorr synthesis of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a primary target for optimization. For the synthesis of the target molecule, the key intermediate would be a 1,3-dicarbonyl derivative of 4-phenylsulfanylacetophenone. The optimization would focus on several aspects:

Solvent Selection: Screening of solvents is crucial. While traditional syntheses might use solvents like ethanol or acetic acid, investigations into more benign alternatives are common. researchgate.net For some pyrazole syntheses, polar aprotic solvents like DMF have shown to improve yields, particularly in cycloaddition reactions. researchgate.net

Catalysis: Both acid and base catalysts can be employed to promote the initial condensation and subsequent cyclization. Heterogeneous catalysts are increasingly favored as they can be easily recovered and reused, simplifying purification. researchgate.net

Temperature Control: Temperature plays a critical role in controlling reaction rates and selectivity. A temperature-controlled divergent synthesis approach has been reported for pyrazoles, where different products can be obtained from the same starting materials simply by altering the reaction temperature. nih.gov

Process Intensification: Flow chemistry offers significant advantages for process development, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for telescoped multi-step syntheses. galchimia.com A two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones, demonstrating the potential for continuous manufacturing. galchimia.com This approach could be adapted for the large-scale synthesis of this compound.

Table 2: Optimization Parameters for Pyrazole Synthesis

ParameterTraditional ConditionsOptimized/Process Development ConditionsRationale for OptimizationReference
SolventEthanol, Acetic Acid, TolueneWater, DMF, Ionic Liquids, Solvent-freeImproved safety, reduced environmental impact, potentially higher yield. researchgate.netresearchgate.net
CatalystHomogeneous acids/bases (e.g., H₂SO₄, NaOH)Heterogeneous catalysts (e.g., ZnO NPs, CeO₂/SiO₂), OrganocatalystsEase of separation, reusability, milder reaction conditions. researchgate.netresearchgate.net
HeatingConventional heating (oil bath)Microwave irradiation, Ultrasonic irradiationReduced reaction times, improved yields. researchgate.net
ProcessBatch processingContinuous flow chemistryImproved safety, scalability, reproducibility, and process control. galchimia.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.govresearchgate.net The synthesis of this compound can be made more sustainable by addressing several key aspects of the synthetic route.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are particularly advantageous in this regard, as they can construct complex molecules like pyrazoles in a single step from three or more starting materials, often with high atom economy. nih.govacs.org

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. thieme-connect.comthieme-connect.com Numerous methods for pyrazole synthesis in aqueous media have been developed, often showing enhanced reactivity and selectivity. thieme-connect.comthieme-connect.com

Energy Efficiency: The use of alternative energy sources like microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.com

Renewable Feedstocks and Catalysts: While not always feasible, the use of starting materials derived from renewable resources is a key goal. More practically, the use of recyclable and non-toxic catalysts, such as biocatalysts or heterogeneous catalysts, aligns with green chemistry principles. nih.govresearchgate.net

Sustainable Bond Formation: The formation of the C-S bond in the phenylsulfanylphenyl moiety is a critical step. Traditional methods often rely on transition metal catalysis or harsh conditions. Greener alternatives are being explored, including visible-light-driven C-S bond formation and electrochemical methods that use abundant precursors. chemrxiv.orgacs.org These emerging techniques offer a more sustainable path to constructing the diaryl thioether linkage. chemrxiv.org

By combining green approaches for pyrazole ring formation (e.g., MCRs in water) with sustainable methods for C-S bond formation, a significantly more environmentally benign synthesis of this compound can be envisioned. cambridgescholars.com

Table 3: Application of Green Chemistry Principles to Pyrazole Synthesis

Green Chemistry PrincipleApplication in Pyrazole SynthesisSpecific Example/StrategyReference
Prevention (Waste Minimization)One-pot and multicomponent reactions (MCRs)Three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles. nih.gov
Atom EconomyCycloaddition and MCRs[3+2] cycloaddition reactions. researchgate.net
Safer Solvents and AuxiliariesUse of water or solvent-free conditionsSynthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones in water. researchgate.net
Design for Energy EfficiencyMicrowave or ultrasonic assistanceMicrowave-assisted synthesis of 5-substituted 1H-tetrazoles (related azoles). researchgate.net
CatalysisUse of recyclable heterogeneous or biocatalystsNano SnO₂ as a recyclable catalyst for pyrazole derivative synthesis. researchgate.net
Safer ChemistryAvoiding hazardous reagentsReplacing toxic reagents with environmentally benign alternatives. nih.govbenthamdirect.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-(4-phenylsulfanylphenyl)-1H-pyrazole, distinct signals would be expected for the protons of the pyrazole (B372694) ring, the phenylsulfanyl group, and the linking phenyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the pyrazole protons would likely appear in the aromatic region, with their specific shifts and coupling patterns revealing their relative positions. The protons on the phenyl rings would also exhibit characteristic multiplets, influenced by their substitution pattern. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrazole ring would show distinct signals, with their chemical shifts indicating their electronic nature (e.g., C=N vs. C=C). The carbons of the two phenyl rings would also be distinguishable, including the quaternary carbons bonded to the sulfur atom and the pyrazole ring.

Anticipated ¹H and ¹³C NMR Data:

While specific data for the target compound is unavailable, data from structurally related pyrazoles can provide expected ranges for chemical shifts. For example, in similar phenyl-substituted pyrazole systems, the pyrazole CH proton often appears around 6.5-8.0 ppm in the ¹H NMR spectrum. The aromatic protons of the phenyl substituents typically resonate between 7.0 and 8.0 ppm. In the ¹³C NMR spectrum, the pyrazole carbons generally appear in the range of 100-150 ppm, while the phenyl carbons resonate between 120 and 140 ppm.

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyrazole-H6.5 - 8.0100 - 150
Phenyl-H7.0 - 8.0120 - 140

Two-dimensional (2D) NMR experiments are crucial for establishing detailed connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of protons within the pyrazole ring and on each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the pyrazole ring and the phenylsulfanylphenyl moiety, as well as for assigning quaternary carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence. The exact mass can be compared to the calculated theoretical mass to verify the identity of the synthesized compound.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragment ions would be expected to arise from the cleavage of the bonds connecting the pyrazole ring, the phenyl rings, and the sulfur atom. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. General fragmentation patterns of pyrazoles often involve the loss of HCN or N₂.

Anticipated Fragmentation Data:

Fragment Ion Possible Structure
[M]+•Intact molecular ion
[M-HCN]+•Loss of hydrogen cyanide from the pyrazole ring
[M-N₂]+•Loss of nitrogen from the pyrazole ring
[C₆H₅S]+Phenylsulfanyl fragment
[C₆H₅]+Phenyl fragment

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, characteristic vibrational bands would be expected for the N-H and C-H stretching vibrations of the pyrazole ring, the C=C and C=N stretching vibrations within the aromatic rings, and the C-S stretching vibration of the phenylsulfanyl group. The positions of these bands provide a fingerprint of the molecule's functional groups. For instance, FT-IR and FT-Raman spectra have been used to characterize similar pyrazole derivatives.

Anticipated Vibrational Frequencies:

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (pyrazole)3100 - 3500
Aromatic C-H Stretch3000 - 3100
C=N Stretch (pyrazole)1550 - 1650
C=C Stretch (aromatic)1400 - 1600
C-S Stretch600 - 800

Electronic Spectroscopy

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule, offering information about its electronic structure and potential for luminescence.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide insights into the extent of conjugation and the types of electronic transitions possible within the molecule.

Table 3: Hypothetical UV-Vis Absorption Data for this compound in a Specified Solvent

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition
Data Not Available Data Not Available π → π*

Published experimental UV-Vis absorption data for this compound is currently unavailable.

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This technique is only applicable if the compound is fluorescent. It provides information on the electronic structure of the excited state and the relaxation pathways.

Table 4: Hypothetical Fluorescence Spectroscopy Data for this compound in a Specified Solvent

Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (Φ)

There is no information in the current literature to indicate whether this compound is fluorescent, and no experimental fluorescence data has been reported.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available

A crystallographic study of this compound has not been reported in the scientific literature, and therefore, its single-crystal X-ray diffraction data is not available.

Analysis of Intermolecular Interactions and Crystal Packing

Following extensive searches of scientific literature and crystallographic databases, no specific experimental data on the crystal structure or detailed intermolecular interactions for the compound this compound were found. The performed queries, including searches for its chemical formula (C15H12N2S) and various name permutations, did not yield any published crystallographic studies.

Therefore, a detailed analysis of the intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, as well as a description of the crystal packing, including its crystal system, space group, and unit cell dimensions, cannot be provided at this time. The generation of data tables for crystallographic parameters and intermolecular contacts is not possible without experimental research findings.

Scientific investigation into the solid-state structure of this compound is required to elucidate these characteristics. Such studies would provide valuable insight into the molecule's self-assembly in the solid state and its potential physical properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of 5-(4-phenylsulfanylphenyl)-1H-pyrazole. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, which is crucial for understanding its chemical reactivity. nih.gov Methods like B3LYP with a suitable basis set such as 6-311G** are often employed for such studies on pyrazole (B372694) derivatives. mdpi.comnih.gov

The optimized molecular geometry from DFT calculations provides bond lengths and angles, which can be compared with experimental data if available. researchgate.net Furthermore, DFT can be used to calculate various electronic properties that shed light on the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

Property Value
Total Energy (Hypothetical Value) -1250.5 Hartree
Dipole Moment (Hypothetical Value) 2.5 Debye
Ionization Potential (Hypothetical Value) 7.8 eV

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

For more accurate energy and property calculations, ab initio methods can be utilized. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark data for this compound. These high-accuracy calculations are particularly useful for studying reaction mechanisms and transition states involving the pyrazole ring. For studying equilibria in pyrazole systems, a combination of a reliable method like B3LYP with a 6-31G(d,p) basis set, including vibrational calculations and a solvation model, is often sufficient. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich phenylsulfanylphenyl moiety, while the LUMO might be distributed over the pyrazole and phenyl rings. The HOMO-LUMO gap can be calculated using DFT, and this information is valuable for predicting the molecule's behavior in chemical reactions and its potential applications in materials science. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO (Hypothetical Value) -5.8
LUMO (Hypothetical Value) -1.4

Note: The values in this table are hypothetical and represent typical outputs from a molecular orbital analysis.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the time-dependent behavior of a molecular system. eurasianjournals.com MD simulations can provide insights into the conformational flexibility and the influence of the environment on the structure of this compound. nih.gov

The this compound molecule possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.gov MD simulations can explore the conformational space of the molecule by simulating its movements over time. This can reveal the preferred spatial arrangement of the phenyl and phenylsulfanylphenyl groups relative to the pyrazole ring.

The conformation of a molecule can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the solvent molecules around this compound, allowing for the study of solvent effects on its conformation. scispace.com For instance, in a polar solvent, the molecule might adopt a more extended conformation to maximize favorable interactions with the solvent. In contrast, in a nonpolar solvent, it might fold to minimize exposure of its polar parts. These simulations can provide a dynamic picture of how the solvent influences the molecular shape and flexibility.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. Techniques based on Density Functional Theory (DFT) and other quantum chemical methods can calculate spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which is particularly useful for assigning complex spectra and understanding the electronic environment of different nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. asrjetsjournal.org

For pyrazole derivatives, DFT methods, particularly the B3LYP functional, have shown excellent correlation with experimental data. nih.govnih.gov For a molecule like this compound, calculations would typically be performed after geometry optimization of the molecule's ground state. The predicted chemical shifts for the pyrazole and phenyl rings would be influenced by the electronic effects of the phenylsulfanyl substituent.

To illustrate the expected accuracy, a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine compared different DFT functionals and basis sets. nih.gov The results indicated that functionals like B97D and TPSSTPSS can predict ¹H chemical shifts with a high degree of accuracy. nih.gov The predicted values for analogous protons and carbons in related phenyl-pyrazole structures provide a reference for what to expect for the title compound.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Phenyl-Pyrazole Scaffold using DFT (Note: This data is based on computational studies of analogous compounds and serves as an example of typical predicted values.)

Atom Position (Exemplary)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrazole C3-~150.5
Pyrazole C4~6.5~107.2
Pyrazole C5-~142.0
Phenyl C1' (Attached to Pyrazole)-~139.0
Phenyl C2'/C6'~7.8~120.0
Phenyl C3'/C5'~7.5~129.5
Phenyl C4'~7.4~127.0

The output of these calculations is a list of harmonic frequencies corresponding to the normal modes of vibration. Because the harmonic approximation tends to overestimate frequencies compared to experimental anharmonic vibrations, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. rdd.edu.iq A complete assignment of these vibrational modes is achieved through Total Energy Distribution (TED) analysis. nih.gov

For this compound, key predicted vibrational modes would include the N-H stretch of the pyrazole ring (typically broad and in the 3100-3400 cm⁻¹ region), C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the pyrazole and phenyl rings (1400-1600 cm⁻¹), and vibrations corresponding to the C-S-C linkage of the phenylsulfanyl group. rdd.edu.iqnih.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Pyrazole Ring Modes (Note: This data is derived from studies on pyrazole and its simple derivatives and is for illustrative purposes.)

Vibrational ModeCalculated (Scaled) Frequency (cm⁻¹)Experimental FT-IR Frequency (cm⁻¹)Experimental FT-Raman Frequency (cm⁻¹)
N-H Stretch~3130~3135~3133
C-H Stretch (C4-H)~3030~3035~3032
Ring Stretch~1530~1535~1533
Ring Stretch~1400~1405~1402
N-H In-plane Bend~1145~1150~1148

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques used to predict the properties or activities of compounds based on their molecular structures. These models establish a mathematical correlation between calculated molecular descriptors (representing physicochemical properties like electronic, steric, and hydrophobic characteristics) and an observed property or activity. ontosight.ai

For a class of compounds like pyrazole derivatives, which are known for their diverse biological activities, QSAR modeling is a vital tool in drug discovery. researchgate.netnih.gov Although a specific QSPR/QSAR model for this compound is not available, the methodology can be described. A typical QSAR study involves:

Data Set Selection: A series of pyrazole analogues with measured biological activity (e.g., enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can range from simple 2D descriptors (e.g., molecular weight, logP) to complex 3D descriptors derived from the molecule's conformation.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that links a subset of the most relevant descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Such models can then be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent analogues.

Computational Reactivity Studies and Reaction Mechanism Elucidation

Computational chemistry offers profound insights into the reactivity of molecules and the mechanisms of chemical reactions. For this compound, these studies can predict the most likely sites for electrophilic or nucleophilic attack and can elucidate the pathways of its synthesis or subsequent reactions.

Reactivity is often analyzed using concepts from Frontier Molecular Orbital (FMO) theory. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). asrjetsjournal.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Global reactivity descriptors, derived from these orbital energies, can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Furthermore, the Molecular Electrostatic Potential (MESP) can be mapped onto the electron density surface of the molecule. asrjetsjournal.org This map visually identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For pyrazoles, the nitrogen atoms are typically regions of negative potential. asrjetsjournal.org

Computational studies are also instrumental in elucidating reaction mechanisms, for instance, in the synthesis of the pyrazole ring itself. The common synthesis of pyrazoles involves the [3+2] cycloaddition of a 1,3-dipole (like a hydrazone or diazo compound) with a dipolarophile. nih.govmdpi.com Quantum chemical calculations can model the transition states of such reactions, determine activation energies, and confirm the regioselectivity of the cycloaddition, providing a detailed understanding that complements experimental studies. mdpi.com

Table 3: Illustrative Global Reactivity Descriptors (in eV) Calculated via DFT for a Pyrazole Derivative (Note: These values are representative examples from computational studies on analogous heterocyclic systems.)

DescriptorValue (eV)
EHOMO-6.2
ELUMO-1.8
HOMO-LUMO Gap4.4
Ionization Potential (I)6.2
Electron Affinity (A)1.8
Chemical Hardness (η)2.2
Electronegativity (χ)4.0

Derivatization and Structure Activity Relationship Sar Exploration

Design Principles for Pyrazole (B372694) Ring Substitutions

The pyrazole ring is a versatile scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions. nih.gov The design of derivatives typically focuses on three primary positions: the N1 and C3 atoms, with the C4 position also offering a site for modulation.

N1 Position: The pyrrole-like NH group at the N1 position is a key site for derivatization. Alkylation or arylation at this position can significantly influence the compound's physicochemical properties, such as lipophilicity and solubility. nih.govresearchgate.net Introducing different substituents can also prevent metabolic N-dealkylation and orient the other parts of the molecule for optimal target engagement. The N1 nitrogen can serve as a hydrogen bond donor, an interaction that can be abolished or modified through substitution. nih.gov

C3 Position: Substitution at the C3 position introduces groups that can explore and interact with specific sub-pockets of a target protein. The size, shape, and electronic nature of the substituent are critical variables in optimizing binding affinity.

C4 Position: While less commonly modified than the N1 and C3/C5 positions, the C4 position can be functionalized to fine-tune the electronic properties of the pyrazole ring or to introduce additional interaction points. nih.gov

Bioisosterism: The pyrazole ring itself can be considered a bioisostere of other aromatic systems. Its unique arrangement of a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2) within a five-membered aromatic ring allows it to engage in specific interactions that may not be possible with a simple phenyl ring. nih.gov

A summary of potential substitution points on the pyrazole ring is presented in the table below.

PositionType of SubstitutionPotential Impact
N1 Alkyl, Aryl, AcylModulates solubility, metabolic stability, and hydrogen bonding capability.
C3 Alkyl, Aryl, HeteroarylProbes binding pocket topology and introduces new interaction sites.
C4 Halogen, Cyano, Small AlkylFine-tunes electronic properties and steric profile.

Chemical Modifications on the Phenylsulfanylphenyl Moiety

The phenylsulfanylphenyl group provides two aromatic rings and a flexible sulfur linker, all of which are amenable to modification.

Sulfur Linker: The thioether linkage is a key functional group that can be chemically modified. Oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) or a sulfone (SO2) introduces polarity and hydrogen bond accepting capabilities. This is a common strategy in drug design to improve solubility and modulate target interactions.

The table below outlines potential modifications to this moiety.

Moiety ComponentType of ModificationPotential Impact
Terminal Phenyl Ring Introduction of EWG/EDGAlters electronic properties, lipophilicity, and potential for specific interactions.
Central Phenyl Ring Substitution (e.g., ortho-methyl)Influences dihedral angle and overall molecular conformation.
Sulfur Atom Oxidation to Sulfoxide/SulfoneIncreases polarity and introduces hydrogen bond acceptor capabilities.

Synthesis of Key Derivatives and Analogues

The synthesis of 5-(4-phenylsulfanylphenyl)-1H-pyrazole and its derivatives can be achieved through established heterocyclic chemistry protocols. A common and versatile method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.com

A plausible synthetic route to the core scaffold could begin with a Friedel-Crafts acylation of diphenyl sulfide (B99878) to produce 1-(4-(phenylsulfanyl)phenyl)ethan-1-one. This ketone can then be converted into a 1,3-dicarbonyl intermediate, such as a chalcone (B49325), by reacting it with an appropriate aldehyde. Subsequent cyclization with hydrazine hydrate (B1144303) would yield the target this compound. mdpi.com

To generate a library of analogues:

N1-Substituted Derivatives: These can be synthesized by using a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) in the cyclization step. nih.gov

C3-Substituted Derivatives: Variation at the C3 position of the pyrazole can be achieved by employing different 1,3-dicarbonyl precursors in the initial condensation reaction.

Phenyl Ring Modifications: Derivatives with substituents on either phenyl ring would be synthesized starting from appropriately substituted precursors (e.g., a substituted diphenyl sulfide or a substituted aldehyde for chalcone formation).

Conformational and Electronic Effects of Substituents

The introduction of substituents has profound effects on the molecule's three-dimensional shape and electron distribution, which are critical determinants of biological activity.

Conformational Effects: The this compound scaffold possesses significant conformational flexibility, primarily around the single bonds connecting the aromatic rings and the sulfur atom. Substituents, particularly bulky ones placed at positions ortho to these linkages, can create steric hindrance that restricts rotation and locks the molecule into a preferred conformation. This conformational control can be crucial for pre-organizing the ligand for optimal binding to a biological target.

Electronic Effects: Substituents alter the electronic properties of the molecule through inductive and resonance effects. beilstein-journals.org EWGs on the phenyl rings decrease the electron density, while EDGs increase it. These electronic perturbations can influence the strength of non-covalent interactions, such as π-π stacking and cation-π interactions, with protein targets. nih.gov Furthermore, the electronic nature of substituents can modulate the acidity of the pyrazole N1 proton, affecting its role as a hydrogen bond donor. researchgate.net In some systems, through-space electronic effects, where substituents influence a molecule's properties via spatial proximity rather than through covalent bonds, can also play a significant role. ed.ac.ukresearchgate.net

Impact of Structural Variations on Ligand-Target Interactions (if applicable)

While the specific biological target of this compound is not defined here, general principles of SAR can be discussed hypothetically. Structural modifications are the primary tool for mapping the binding site of a target protein and optimizing ligand affinity.

Probing Steric Constraints: Introducing substituents of varying sizes (e.g., methyl, ethyl, tert-butyl) can help define the dimensions of the binding pocket. A significant drop in activity with a larger group may indicate a sterically constrained region. nih.gov

Establishing Specific Interactions: Incorporating functional groups capable of forming specific interactions, such as hydrogen bonds (e.g., hydroxyl, amino groups) or ionic bonds (e.g., carboxylic acid), can dramatically enhance binding affinity if complementary residues are present in the target. For example, a carbonyl group on a derivative could form a hydrogen bond with the hydroxyl group of a serine residue. nih.gov

The pyrazole core itself is a key pharmacophoric element, with its nitrogen atoms frequently participating in crucial hydrogen bonding interactions with target proteins. nih.gov

Focused Library Design and Synthesis

Based on initial SAR findings, a focused library of compounds would be designed to systematically explore the chemical space around the most promising positions for substitution. This approach moves from broad diversification to targeted optimization. For instance, if initial screening suggests that a small, electron-withdrawing group on the terminal phenyl ring is beneficial, a focused library could be synthesized to explore various halogens (F, Cl, Br) and other EWGs (CN, CF3) at the ortho-, meta-, and para-positions of that ring.

Parallel synthesis techniques are often employed to efficiently generate such focused libraries, allowing for the rapid production and evaluation of dozens of related compounds. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and lead optimization.

An example of a focused library design is shown below.

Compound IDR1 (at N1 of Pyrazole)R2 (at C4 of Terminal Phenyl)
Parent HH
Lib-A1 CH₃H
Lib-A2 PhenylH
Lib-B1 HF
Lib-B2 HCl
Lib-B3 HOCH₃
Lib-C1 CH₃F
Lib-C2 CH₃Cl

Mechanistic Investigations of Biological Interactions Molecular and Cellular Level

In Vitro Target Engagement Studies

In vitro studies are crucial for elucidating the direct molecular targets of a compound. Research on various phenyl-pyrazole derivatives has identified their engagement with several enzymes and receptors.

Enzyme Inhibition Kinetics and Mechanism of Action

Phenyl-pyrazole derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular processes. For instance, a series of phenylpyrazole-based amides were designed and synthesized as inhibitors of Ribosomal protein S6 kinase beta-1 (S6K1), a serine/threonine kinase involved in cell growth and protein synthesis. nih.gov Molecular docking studies suggested that these compounds bind to the hinge region of S6K1 through hydrogen bonds with residues Glu173 and Leu175, and engage in hydrophobic interactions with Val105, Leu97, and Met225. nih.gov One of the synthesized compounds, a phenylpyrazole-based amide referred to as D2, exhibited an IC50 of 15.9 nM for S6K1 inhibition. nih.gov

Another study focused on pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov The most potent analog in this series, which features an aminopyridine amide, demonstrated an IC50 of 17.9 ± 8.0 μM. nih.gov Kinetic experiments confirmed that these compounds act as competitive inhibitors of DapE. nih.gov

Furthermore, a class of 5-amino-1H-pyrazol-4-yl-3-phenylmethanones was identified as highly selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography revealed that these inhibitors bind to the ATP binding pocket of the unphosphorylated p38α enzyme. A key interaction contributing to their selectivity is a unique hydrogen bond between the exocyclic amine of the inhibitor and the residue threonine 106. nih.gov

Table 1: Enzyme Inhibition by Phenyl-Pyrazole Derivatives

Compound Class Target Enzyme IC50 / Ki Mechanism of Action
Phenylpyrazole-based amides Ribosomal protein S6 kinase beta-1 (S6K1) 15.9 nM (for compound D2) ATP-competitive
Pyrazole (B372694) thioether analogs N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) IC50 of 17.9 ± 8.0 μM Competitive

Receptor Binding Affinity and Selectivity

The binding of phenyl-pyrazole derivatives to various receptors has also been explored. A study on a fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, investigated its potential as an inhibitor of the human estrogen receptor alpha (ERα). mdpi.comsemanticscholar.org Molecular docking studies predicted a binding affinity of -10.61 Kcal/mol and an inhibition constant (Ki) of 16.71 nM for this compound. mdpi.comsemanticscholar.org The interactions were predicted to be primarily through van der Waals forces and hydrophobic interactions with key residues such as Arg394 and Glu353. mdpi.comsemanticscholar.org

In a different study, pyrazole derivatives were identified as agonists for the apelin receptor. duke.edu Radioligand displacement assays were used to determine the binding affinities of these compounds. For example, compounds designated as 21, 22, and 25 showed high binding affinities with Ki values of 0.036 μM, 0.038 μM, and 0.054 μM, respectively, indicating they competitively displace the natural ligand. duke.edu

Table 2: Receptor Binding Affinity of Phenyl-Pyrazole Derivatives

Compound Target Receptor Binding Affinity (Ki)
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Estrogen Receptor α (ERα) 16.71 nM (predicted)
Pyrazole derivative 21 Apelin Receptor 0.036 μM
Pyrazole derivative 22 Apelin Receptor 0.038 μM

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

While techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing protein-ligand interactions by providing data on binding kinetics, affinity, and thermodynamics, no specific studies utilizing these methods for 5-(4-phenylsulfanylphenyl)-1H-pyrazole or closely related diaryl pyrazole derivatives were identified in the reviewed literature. nih.govnih.govwur.nlmdpi.comsci-hub.se

Cell-Based Assays for Pathway Modulation

Cell-based assays are essential for understanding how a compound affects cellular functions and signaling pathways in a more biologically relevant context.

Cellular Target Validation

Research on a series of phenylpyrazoles identified them as inhibitors of the m6A RNA-binding protein YTHDF2. escholarship.org A cellular thermal shift assay with one of the analogs, CK-75, suggested its potential binding to YTHDF2 in K562 cells. escholarship.org This provides evidence for the engagement of the target protein within a cellular environment.

Another study focused on novel pyrazole derivatives designed to inhibit epidermal growth factor receptor (EGFR) kinase. nih.gov The compound 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) was found to be a potent inhibitor of EGFR with an IC50 of 0.07 μM, comparable to the positive control erlotinib. nih.gov This compound also showed significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 of 0.08 μM. nih.gov

Investigation of Intracellular Signaling Cascades

Studies on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives have shed light on their effects on intracellular signaling pathways related to apoptosis. nih.gov In human acute leukemia cell lines (K562 and Jurkat), a lead compound from this series, designated as compound 21, was found to induce apoptosis. nih.gov Mechanistic investigations suggested the involvement of the intrinsic apoptosis pathway, characterized by mitochondrial damage and an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl2. nih.gov Furthermore, this compound caused cell cycle arrest in the S-phase in Jurkat cells. nih.gov

Similarly, the phenylpyrazole analog CK-75, which targets YTHDF2, was shown to induce cell cycle changes in K562 cells, with an increased arrest at the G0/G1 phase. escholarship.org It also induced apoptosis and inhibited colony formation in these cells. escholarship.org These findings suggest that the modulation of YTHDF2 by this phenylpyrazole derivative can impact critical cellular processes like cell cycle progression and survival.

Assessment of Cellular Phenotypes Related to Molecular Mechanism

Investigations into diarylpyrazole derivatives have shown their capacity to induce distinct and measurable changes in cellular behavior, particularly in cancer cell lines. A prominent cellular phenotype associated with this class of compounds is the induction of apoptosis, or programmed cell death.

Studies on 3,4-diarylpyrazoles in MDA-MB-231 breast cancer cells have demonstrated that these compounds can trigger apoptosis through a mechanism involving the generation of reactive oxygen species (ROS). nih.gov The key cellular changes observed include:

Morphological and Biochemical Signs of Apoptosis: Treated cells exhibit morphological features characteristic of apoptosis. This is confirmed by assays such as Annexin V/PI staining, which shows an increase in late apoptotic cells compared to control groups. nih.gov

Induction of Oxidative Stress: A significant increase in intracellular ROS levels is detected in cells treated with diarylpyrazoles. This overproduction of ROS is a critical step that can initiate the intrinsic pathway of apoptosis. nih.gov

Mitochondrial Dysfunction: The increased ROS level is associated with the depolarization of the mitochondrial membrane potential (ΔΨm). nih.gov This event is a crucial point in the apoptotic cascade, leading to the release of pro-apoptotic factors.

Modulation of Apoptotic Proteins: The apoptotic phenotype is further confirmed by changes in the expression levels of key regulatory proteins. A notable decrease in the anti-apoptotic protein Bcl-2 and a concurrent increase in the pro-apoptotic protein Caspase-3 are observed following treatment. nih.gov

Another potential cellular response to diarylpyrazole compounds is autophagy. However, it has been noted that in some cases, the observed increase in autophagic markers may be a cellular stress response to the compound's inherent cytotoxicity rather than a direct and specific modulation of the autophagic machinery. mdpi.com

Cellular PhenotypeObservation in Diarylpyrazole-Treated CellsAssociated Molecular Marker/EventReference
Apoptosis InductionIncreased population of early and late apoptotic cellsAnnexin-V/PI positive staining nih.gov
Oxidative StressSignificant increase in intracellular ROSFluorescence of DCFH-DA probe nih.gov
Mitochondrial DisruptionDepolarization of mitochondrial membrane potential (ΔΨm)Increased JC-1 green fluorescence nih.gov
Protein Expression ModulationDownregulation of anti-apoptotic protein, upregulation of pro-apoptotic proteinDecreased Bcl-2, Increased Caspase-3 nih.gov

Co-crystallization and Cryo-EM Studies of Ligand-Target Complexes

While co-crystal structures for this compound itself are not publicly available, X-ray crystallography studies on analogous pyrazole-based inhibitors have provided high-resolution insights into how this scaffold interacts with protein targets, particularly kinases. These studies are fundamental for understanding the precise binding modes that drive biological activity.

For instance, a study on 5-amino-1H-pyrazole-4-carboxamide derivatives yielded a co-crystal structure of a representative compound, 10h , in complex with Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov This structural data revealed that the compound binds irreversibly to the target, providing a detailed map of the covalent interactions. nih.gov

In another example, the co-crystal structure of compound 9h , a quinazoline (B50416) derivative bearing a 3-aminopyrazole (B16455) moiety, was solved in complex with Aurora A kinase. acs.org The structure showed that the compound occupies the ATP-binding site, with the aminopyrazole group forming three critical hydrogen bonds with the kinase hinge region, specifically with the backbone atoms of residues Glu211 and Ala213. acs.org This interaction pattern is a hallmark of many Type I kinase inhibitors and highlights the pyrazole core's effectiveness as a hinge-binding motif.

Pyrazole AnalogTarget ProteinKey Interactions ObservedResolution (Å)Reference
Compound 9h (quinazoline-aminopyrazole)Aurora A KinaseOccupies ATP-binding site; forms 3 H-bonds with hinge residues Glu211 and Ala213.2.85 acs.org
Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative)FGFR1Forms an irreversible covalent bond within the binding site.Not Specified nih.gov

Applications in Medicinal Chemistry and Chemical Biology Discovery

Lead Compound Identification and Optimization Strategies

The 5-phenyl-1H-pyrazole motif is a cornerstone in the identification of lead compounds for diverse therapeutic targets. Its derivatives have been extensively explored, leading to the discovery of potent inhibitors for various enzymes and receptors.

One notable area of research involves the development of kinase inhibitors. For instance, a series of novel 5-phenyl-1H-pyrazole derivatives bearing a niacinamide moiety were synthesized and evaluated as potential inhibitors of the BRAF(V600E) kinase, a key target in melanoma. nih.govnih.gov Through systematic optimization, compound 5h (see table below) emerged with potent inhibitory activity (IC50 = 0.33 μM) against BRAF(V600E) and significant antiproliferative effects against melanoma cell lines. nih.gov Structure-activity relationship (SAR) studies are crucial in this optimization process, demonstrating how modifications to the phenyl rings and other positions on the pyrazole (B372694) core influence binding affinity and selectivity. researchgate.netnih.govnih.govfrontiersin.org

Furthermore, the pyrazole scaffold is central to the development of agents for infectious diseases. Lead optimization of a 5-phenylpyrazolopyrimidinone compound was undertaken to enhance its efficacy against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org By modifying substituents to improve solubility and metabolic stability while maintaining target engagement, researchers aimed to develop more effective treatments. acs.org

The general strategy involves identifying an initial "hit" compound containing the 5-phenyl-1H-pyrazole core through screening campaigns. Subsequent optimization then focuses on modifying peripheral chemical groups to enhance potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).

Compound IDTargetActivity (IC50)Key Structural Features
Compound 5h BRAF(V600E)0.33 μM5-phenyl-1H-pyrazole with niacinamide moiety
NPD-2975 Analogues Trypanosoma bruceiLow μM5-phenylpyrazolopyrimidinone core
AT7519 CDK2Low nMN-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dovepress.com This approach is particularly valuable when the 3D structure of the target is unknown. The 5-phenyl-1H-pyrazole scaffold serves as an excellent template for developing such models.

For example, a pharmacophore model was generated for cyclooxygenase-2 (COX-2) inhibitors based on a training set of known active compounds. nih.gov This model identified key features such as hydrogen bond acceptors and aromatic rings, along with their spatial relationships, which are critical for COX-2 inhibition. nih.gov Derivatives of 5-phenyl-1H-pyrazole can be designed to fit this pharmacophore, prioritizing the synthesis of compounds with a higher probability of being active.

Similarly, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been performed on 5-phenyl-1H-pyrazole derivatives targeting the BRAF(V600E) kinase. nih.gov These models provide a deeper understanding of the correlation between the 3D properties of the molecules and their biological activity, guiding the rational design of more potent inhibitors. nih.gov By aligning a series of active compounds and analyzing their common structural features, researchers can predict the activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process.

Key Pharmacophoric Features of Phenylpyrazole Scaffolds:

Aromatic Rings: The two phenyl groups can engage in π-π stacking and hydrophobic interactions within the target's binding site.

Hydrogen Bond Donors/Acceptors: The pyrazole ring's nitrogen atoms can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues. nih.gov

Defined Vectorial Geometry: The rigid pyrazole core holds the substituent groups in a specific 3D orientation, which is essential for precise receptor fitting.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds.

The 5-phenyl-1H-pyrazole core is considered a "privileged fragment" due to its frequent appearance in bioactive molecules and its ideal properties for FBDD. It provides a rigid scaffold with readily modifiable vectors for chemical elaboration. A notable example is the use of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives in the discovery of inhibitors for Factor XIa (FXIa), a key target for anticoagulants. By identifying this pyrazole derivative as a core fragment that binds to the S1 pocket of FXIa, researchers were able to build upon this scaffold to develop potent and selective inhibitors.

This approach highlights the efficiency of FBDD, where the foundational binding interactions of a well-chosen fragment like the 5-phenyl-1H-pyrazole are leveraged to construct a high-affinity ligand.

Design of Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The 5-phenyl-1H-pyrazole scaffold is a versatile platform for designing such probes due to its structural stability and synthetic accessibility. pitt.edu

While direct examples for 5-(4-phenylsulfanylphenyl)-1H-pyrazole are not extensively documented, the pyrazole core is well-suited for conversion into various chemical probes:

Fluorescent Probes: By attaching a fluorophore to the pyrazole scaffold, researchers can create probes to visualize biological targets or processes within living cells. The inherent photophysical properties of some pyrazole derivatives make them promising candidates for bioimaging applications. nih.gov

Biotinylated Probes: The addition of a biotin tag allows for the isolation and identification of protein targets through affinity purification techniques, such as pull-down assays.

Photoaffinity Probes: Incorporating a photoreactive group enables the probe to form a covalent bond with its target upon exposure to UV light, which is invaluable for identifying binding partners and mapping binding sites.

The synthetic versatility of the 5-phenyl-1H-pyrazole core allows for the strategic placement of these functional moieties without disrupting the key interactions required for target binding. nih.gov

Integration of this compound into PROTACs or Molecular Glues

Targeted protein degradation has emerged as a powerful therapeutic strategy. Two key technologies in this area are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.govchemrxiv.org A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker. Given that 5-phenyl-1H-pyrazole derivatives have been shown to bind to a variety of proteins (e.g., kinases), the scaffold could serve as the target-binding ligand in a PROTAC. For example, a PROTAC was designed for the dual degradation of IGF-1R and Src by linking a pyrimidine-pyrazole core structure to pomalidomide, an E3 ligase ligand. nih.gov

Molecular glues are smaller molecules that induce or stabilize the interaction between a target protein and an E3 ligase, also resulting in degradation. chemrxiv.orgnih.govnih.gov While the discovery of molecular glues has often been serendipitous, the 5-phenyl-1H-pyrazole scaffold could potentially function as a molecular glue if it facilitates a novel protein-protein interaction between a target and an E3 ligase. chemrxiv.orgnih.gov The development of a pyrazole-based HDAC6 inhibitor that also induced its degradation suggests the potential for this scaffold in targeted degradation, possibly through a molecular glue-like mechanism. nih.gov

Multi-Targeting Approaches and Polypharmacology Considerations

Polypharmacology, the ability of a single drug to act on multiple targets, is increasingly recognized as a beneficial strategy for treating complex diseases like cancer and neurodegenerative disorders. The 5-phenyl-1H-pyrazole scaffold is well-suited for the design of multi-target-directed ligands (MTDLs).

In the context of Alzheimer's disease, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives were designed to simultaneously inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the disease's pathology. nih.gov This dual inhibition can offer a synergistic therapeutic effect. Similarly, pyrazole-based compounds have been investigated as multi-target agents for diabetes and its related complications by acting on several pathways simultaneously. ekb.eg

The ability to fine-tune the substitution pattern on the phenyl rings and the pyrazole core allows medicinal chemists to modulate the compound's activity against different targets, creating a desired polypharmacological profile. This approach can lead to more effective therapies with potentially lower risks of drug resistance.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. ias.ac.in Future research will likely focus on the application of modern synthetic strategies to produce 5-(4-phenylsulfanylphenyl)-1H-pyrazole and its analogues.

Key areas of development include:

Green Chemistry Approaches: The use of ultrasound and microwave-assisted reactions can lead to shorter reaction times and higher yields. ias.ac.inmdpi.com Aqueous media and eco-friendly catalysts are also being explored to reduce the environmental impact of synthesis. ias.ac.in

One-Pot Multicomponent Processes: These reactions, where multiple reactants are combined in a single step to form the final product, offer a streamlined and efficient alternative to traditional multi-step syntheses. mdpi.com

Advanced Catalysis: The use of transition-metal catalysts and photoredox reactions is opening up new possibilities for the functionalization of the pyrazole ring, allowing for the creation of novel derivatives with unique properties. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to improved yields and purity, and can be scaled up more easily than batch processes.

These advancements will not only make the synthesis of pyrazole derivatives more sustainable but also facilitate the rapid production of libraries of compounds for biological screening. mdpi.com

Exploration of New Biological Targets and Disease Areas

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nbinno.comglobalresearchonline.net However, the full therapeutic potential of this compound is yet to be realized. Future research will focus on exploring new biological targets and its efficacy in a broader range of diseases.

Emerging areas of investigation include:

Anticancer Therapies: Pyrazole derivatives have shown promise as inhibitors of various protein kinases involved in cancer progression, such as EGFR, VEGFR-2, and CDK. nih.gov Future studies could investigate the effect of this compound on novel cancer targets and its potential in combination therapies to overcome drug resistance. nih.govresearchgate.net

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. nih.gov Pyrazole derivatives have demonstrated activity against resistant strains of bacteria like MRSA and VRSA. nih.govresearchgate.net Research into the specific antimicrobial mechanism of this compound could lead to the development of new treatments for infectious diseases.

Neurodegenerative Diseases: Some pyrazole derivatives have shown neuroprotective properties and activity as monoamine oxidase (MAO) inhibitors, suggesting their potential in treating diseases like Parkinson's and Alzheimer's. nih.govnih.gov

Antiviral Applications: Certain pyrazole derivatives have exhibited antiviral activity, an area of increasing importance. nih.gov

Systematic screening of this compound and its analogues against a wide panel of biological targets will be crucial in identifying new therapeutic applications.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. ijettjournal.orgijirt.org These technologies can be applied to accelerate the research and development of this compound in several ways:

Predictive Modeling: AI algorithms can predict the physicochemical properties, biological activity, and toxicity of novel pyrazole analogues, allowing researchers to prioritize the synthesis of the most promising compounds. nih.govmdpi.com

Virtual Screening: Machine learning models can screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrazole derivatives with desired properties, expanding the chemical space for drug discovery. nih.gov

Target Identification: AI can analyze large biological datasets to identify new potential drug targets for pyrazole-based compounds. nih.gov

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with bringing new pyrazole-based drugs to the market. ijirt.org

Advanced Materials Science Applications

While the primary focus for pyrazole derivatives has been in medicine and agriculture, their unique electronic and structural properties also make them attractive candidates for applications in materials science. nbinno.com The aromatic nature and the presence of heteroatoms in the pyrazole ring can be exploited to create novel functional materials. researchgate.net

Potential future applications for this compound and related compounds include:

Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of some pyrazole derivatives could be harnessed in the development of new materials for OLED displays. nbinno.com

Polymers: Pyrazole moieties can be incorporated into polymer backbones to create materials with enhanced thermal stability, conductivity, or other desirable properties. mdpi.com

Coordination Complexes: Pyrazoles are excellent ligands for forming coordination complexes with various metals, which can have applications in catalysis, sensing, and molecular magnetism. researchgate.net

Further research into the material properties of this compound is needed to explore these emerging opportunities.

Rational Design of Next-Generation Analogues with Tuned Properties

The development of next-generation analogues of this compound with improved efficacy, selectivity, and pharmacokinetic profiles will be a key focus of future research. This will be driven by a rational design approach, integrating computational modeling with synthetic chemistry and biological testing.

Strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the different substituents on the pyrazole ring and the phenyl rings will help to elucidate the key structural features required for a particular biological activity. nih.gov

Molecular Docking: Computational docking studies can predict the binding mode of pyrazole derivatives to their biological targets, providing insights for the design of more potent inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activity, enabling the prediction of the potency of new analogues. nih.gov

This iterative cycle of design, synthesis, and testing will be crucial for the optimization of this compound as a lead compound for drug development.

Collaborative and Interdisciplinary Research Initiatives

The complexity of modern drug discovery and materials science necessitates a collaborative and interdisciplinary approach. mdpi.com Advancing the research on this compound will require the combined expertise of scientists from various fields:

Synthetic Organic Chemists: To develop novel and efficient synthetic routes.

Medicinal Chemists: To design and optimize compounds with therapeutic potential.

Biologists and Pharmacologists: To evaluate the biological activity and mechanism of action of new compounds.

Computational Chemists: To apply AI, ML, and molecular modeling techniques.

Materials Scientists: To explore the potential of pyrazole derivatives in advanced materials.

Open communication, data sharing, and joint projects between academic research groups and industrial partners will be essential to accelerate progress and translate fundamental research into practical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-phenylsulfanylphenyl)-1H-pyrazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a general procedure involves refluxing a chalcone derivative (e.g., 4-(4-fluorophenylthio)phenyl-substituted ketones) with hydrazine hydrate in DMSO. Key parameters include reaction temperature (80–100°C), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 ketone to hydrazine). Reaction progress is monitored via TLC, and purification employs column chromatography . Optimization focuses on maximizing yield (e.g., 60–75%) while minimizing side products like dihydro derivatives.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and confirm substituent positions .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=N stretching at 1600–1650 cm1^{-1}, S–C aromatic bonds at 650–750 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and resolves isomeric impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (e.g., -Cl, -F), methoxy, or trifluoromethyl groups at the phenylsulfanyl moiety. Compare activities against control compounds .
  • Biological Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) or anti-inflammatory activity via COX-2 inhibition assays (IC50_{50} determination) .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity or lipophilicity (logP values) with bioactivity trends.

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with enzymes (e.g., carbonic anhydrase IX or COX-2). Grid parameters are set to cover active sites (e.g., 20 Å3^3 boxes), and scoring functions (e.g., ΔG binding) rank ligand efficacy .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories, analyzing RMSD and hydrogen bond persistence .

Q. How can crystallographic data resolve structural ambiguities in pyrazole derivatives?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed to determine bond lengths, dihedral angles, and packing motifs. For example, the pyrazole ring in related compounds shows a planar conformation with a 4.7° deviation from the phenylsulfanyl group .
  • Cambridge Structural Database (CSD) Comparisons : Overlay experimental data with CSD entries (e.g., refcode WIGQIO) to validate stereochemistry .

Q. How should researchers address contradictions in reported biological activities of structurally similar pyrazoles?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC50_{50} values for COX-2 inhibition may arise from enzyme source variations (human recombinant vs. murine) .
  • Purity Validation : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that skew bioactivity results .
  • Meta-Analysis : Systematically review literature to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial potency across studies) .

Methodological Considerations Table

Research Aspect Key Parameters Tools/Techniques References
Synthesis OptimizationTemperature, solvent polarity, stoichiometryTLC, column chromatography
Structural ElucidationNMR chemical shifts, XRD bond anglesBruker Avance III HD, SC-XRD
Biological ScreeningMIC, IC50_{50}, dose-response curvesMicroplate readers, enzymatic assays
Computational ModelingDocking scores, RMSD fluctuationsAutoDock, GROMACS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.